N-(2-methoxycyclohexyl)-N-methylacetamide
Description
Contemporary Relevance of Amide Functional Groups in Synthetic Organic Chemistry
The amide functional group is of paramount importance in the field of synthetic organic chemistry. Amides are integral components of a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals, as well as important materials like polymers (e.g., nylon and Kevlar). libretexts.orgacs.orgmasterorganicchemistry.com Their significance stems from their unique electronic and structural properties. The resonance stabilization between the nitrogen lone pair and the carbonyl group imparts significant double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation. spcmc.ac.in This structural rigidity is crucial in defining the three-dimensional shapes of proteins and other complex molecules. libretexts.org
Furthermore, the amide bond is exceptionally stable towards hydrolysis compared to other acyl derivatives like esters, a property that contributes to the robustness of amide-containing pharmaceuticals in biological systems. libretexts.orgdocumentsdelivered.com Modern organic synthesis continues to explore novel and more efficient methods for amide bond formation, moving beyond traditional coupling reagents to more atom-economical and environmentally benign catalytic processes. libretexts.org The versatility of amides as synthetic intermediates allows for their conversion into other functional groups, further highlighting their central role in chemical synthesis. acs.org
Stereochemical and Conformational Significance of Cyclohexane (B81311) Derivatives in Molecular Design
Cyclohexane derivatives are fundamental building blocks in organic chemistry, largely due to their well-defined three-dimensional structures. The cyclohexane ring predominantly adopts a strain-free chair conformation, which minimizes both angle and torsional strain. google.com In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
The spatial arrangement of these substituents has profound implications for the molecule's stability and reactivity. Generally, substituents prefer the equatorial position to avoid steric hindrance with other axial substituents, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orgsapub.org The conformational preference of a substituent is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformations. For disubstituted cyclohexanes, the relative stereochemistry (cis or trans) and the conformational equilibrium of both chair forms must be considered to determine the most stable arrangement. libretexts.org This precise control over the spatial orientation of functional groups makes cyclohexane a valuable scaffold in molecular design, particularly in medicinal chemistry, where the specific geometry of a molecule is often critical for its biological activity.
Historical Context and Evolution of N-Alkyl-N-Acyl Amides in Advanced Synthesis
The synthesis of N-alkyl-N-acyl amides, also known as tertiary amides, has a long history in organic chemistry. Early methods often involved the acylation of secondary amines with acyl halides or anhydrides, a straightforward and widely used transformation known as the Schotten-Baumann reaction. researchgate.net Another classical approach is the reaction of esters with amines. researchgate.net
Over the decades, the synthesis of these compounds has evolved significantly. While traditional methods are effective, they can suffer from limitations such as the use of stoichiometric activating reagents and the generation of significant waste. The development of modern synthetic methodologies has focused on increasing efficiency and sustainability. Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for the N-alkylation of amides. sapub.orgarkat-usa.org These advanced strategies often utilize more readily available starting materials, such as alcohols, and proceed with greater atom economy, generating water as the primary byproduct. sapub.orgarkat-usa.org The continued development of these sophisticated synthetic routes underscores the enduring importance of N-alkyl-N-acyl amides in various areas of chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-(2-methoxycyclohexyl)-N-methylacetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(12)11(2)9-6-4-5-7-10(9)13-3/h9-10H,4-7H2,1-3H3 |
InChI Key |
QZYGBDMXRSXRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1OC |
Origin of Product |
United States |
Chemical and Physical Properties of N 2 Methoxycyclohexyl N Methylacetamide
Molecular Formula: C₁₀H₁₉NO₂
Molecular Weight: 185.26 g/mol
The presence of both a hydrogen bond acceptor (the amide carbonyl oxygen and the methoxy (B1213986) oxygen) and the nonpolar cyclohexyl ring suggests that its solubility will be moderate in both polar and nonpolar solvents. The tertiary amide structure means it cannot act as a hydrogen bond donor. Based on structurally similar compounds, it is expected to be a liquid or a low-melting solid at room temperature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Physical State | Expected to be a liquid or low-melting solid |
| Boiling Point | Not experimentally determined |
| Density | Not experimentally determined |
| Solubility | Expected to be soluble in organic solvents |
Synthesis of N 2 Methoxycyclohexyl N Methylacetamide
A plausible synthetic route to N-(2-methoxycyclohexyl)-N-methylacetamide, while not explicitly described in the literature, can be proposed based on established organic transformations. The synthesis would likely proceed through a multi-step sequence starting from a readily available precursor.
A logical starting material would be 2-methoxycyclohexanol, which can be prepared from the corresponding epoxide or through other established methods. The synthesis could then proceed via the following steps:
Conversion of the hydroxyl group to a leaving group: The hydroxyl group of 2-methoxycyclohexanol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.
Nucleophilic substitution with methylamine (B109427): The resulting sulfonate ester can then undergo nucleophilic substitution with methylamine to introduce the N-methylamino group, yielding N-methyl-2-methoxycyclohexylamine.
N-Acetylation: The final step would be the N-acetylation of the secondary amine, N-methyl-2-methoxycyclohexylamine. This can be achieved by reacting the amine with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acidic byproduct. google.com
An alternative approach could involve the reductive amination of 2-methoxycyclohexanone with methylamine to form N-methyl-2-methoxycyclohexylamine, followed by the same N-acetylation step.
Computational Chemistry and Theoretical Investigations of N 2 Methoxycyclohexyl N Methylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. By optimizing the geometry of N-(2-methoxycyclohexyl)-N-methylacetamide, DFT can predict its most stable three-dimensional structure. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the electron density and atomic orbitals.
The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For this compound, particular interest lies in the planarity of the amide group and the conformation of the cyclohexane (B81311) ring. DFT calculations can determine the energetic favorability of different stereoisomers, such as the relative stabilities of conformers arising from the orientation of the methoxy (B1213986) and N-methylacetamide groups on the cyclohexane ring. A recent study on a related Diels-Alder adduct, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to analyze the stability of different stereochemical products. researchgate.net
Table 1: Predicted Geometrical Parameters for the Amide Group of this compound from DFT Calculations
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.36 Å |
| N-CH₃ Bond Length | ~1.46 Å |
| O=C-N Bond Angle | ~122° |
| C-N-CH₃ Bond Angle | ~119° |
| C-N-C(cyclohexyl) Bond Angle | ~121° |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful techniques for analyzing the results of a quantum chemical calculation to better understand chemical bonding and non-covalent interactions. semanticscholar.org
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, bonding orbitals). This allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to reveal the strength of these interactions. mdpi.com For this compound, NBO analysis can highlight hyperconjugative effects and the nature of the partial double bond character of the amide C-N bond.
QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atoms and the bonds between them. researchgate.net By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can analyze the nature of the chemical bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. orientjchem.org
Table 2: Hypothetical NBO and QTAIM Parameters for Key Interactions in this compound
| Interaction | Analysis Type | Parameter | Value | Interpretation |
| C=O Bond | QTAIM | Electron Density (ρ) at BCP | ~0.45 a.u. | High degree of covalent character |
| C=O Bond | QTAIM | Laplacian of ρ (∇²ρ) at BCP | Negative | Shared-shell interaction (covalent) |
| Amide C-N Bond | NBO | Stabilization Energy E(2) | High | Significant delocalization and partial double bond character |
| Intramolecular H-bond | QTAIM | Electron Density (ρ) at BCP | ~0.02 a.u. | Weak, closed-shell interaction |
| Intramolecular H-bond | QTAIM | Laplacian of ρ (∇²ρ) at BCP | Positive | Closed-shell interaction (electrostatic) |
Conformational Analysis via Molecular Mechanics and Advanced Dynamics Simulations
Molecules are not static entities; they are in constant motion, adopting various shapes or conformations. Understanding this dynamic behavior is crucial for predicting their properties and interactions.
The presence of the flexible cyclohexane ring and rotatable single bonds in this compound gives rise to a complex conformational landscape. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The substituents (methoxy and N-methylacetamide groups) can be in either axial or equatorial positions, leading to different diastereomers with varying energies.
Computational methods can systematically explore this potential energy surface (PES). A PES scan involves systematically changing a specific dihedral angle and calculating the energy at each step, which can identify the most stable conformers and the energy barriers for converting between them. researchgate.net For the related molecule N-methylacetamide, both trans and cis conformers of the amide group have been studied, with the trans form being more stable. umich.eduamanote.com
Table 3: Illustrative Relative Energies of Potential Conformers of this compound
| Cyclohexane Conformation | Methoxy Group Position | N-methylacetamide Group Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | Equatorial | 0.0 (Reference) |
| Chair | Axial | Equatorial | +1.8 |
| Chair | Equatorial | Axial | +2.5 |
| Chair | Axial | Axial | +5.0 |
| Twist-Boat | - | - | +5.5 |
While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in the presence of a solvent. MD simulations model the atoms as balls and the bonds as springs, using classical mechanics to simulate their movements based on a force field.
For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its environment. It would show the flexibility of the cyclohexane ring, the rotation of the methyl and methoxy groups, and the dynamics of hydrogen bonding between the amide's carbonyl oxygen and water molecules. Such simulations are crucial for understanding how the solvent influences the conformational preferences of the molecule. Studies on the simpler N-methylacetamide in aqueous solution have provided significant insights into peptide-water hydrogen bond dynamics. nih.govstfc.ac.uk
Prediction and Validation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
DFT and other quantum mechanical methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For NMR, the magnetic shielding of each nucleus is calculated and converted into a chemical shift relative to a standard (e.g., tetramethylsilane). For IR spectroscopy, the vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to better match experimental values. umich.edu
The predicted spectra can help in the interpretation of experimental data and the assignment of specific peaks to particular functional groups or vibrational modes. For instance, the C=O stretch of the amide group is a very strong and characteristic band in the IR spectrum. DFT calculations on N-methylacetamide have been used to analyze its IR spectrum in detail. nih.gov
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group/Atom | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm |
| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~57 ppm |
| ¹H NMR | N-Methyl Protons (-NCH₃) | ~2.9 ppm |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.3 ppm |
| IR | Amide I (C=O stretch) | ~1660 cm⁻¹ |
| IR | C-N Stretch | ~1400 cm⁻¹ |
| IR | C-O Stretch (Methoxy) | ~1100 cm⁻¹ |
Theoretical Calculations of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can greatly assist in the interpretation of experimental spectra, especially for molecules with complex stereochemistry like this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR properties with a good balance between accuracy and computational cost. The typical approach involves geometry optimization of the molecule's various possible conformers, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, a thorough conformational analysis is the first critical step. The cyclohexane ring can exist in a chair conformation with the substituents in either axial or equatorial positions. Furthermore, rotation around the C-N amide bond and the C-O ether linkage gives rise to multiple stable conformers. The relative energies of these conformers can be calculated, and the NMR parameters are then Boltzmann-averaged according to their populations.
Hypothetical calculated ¹³C and ¹H NMR chemical shifts for the most stable conformer of cis-N-(2-methoxycyclohexyl)-N-methylacetamide are presented in the interactive table below. Such data, when compared with experimental spectra, can help confirm the predominant solution-state conformation.
Calculated NMR Chemical Shifts (ppm)
| Atom | ¹³C Chemical Shift | ¹H Chemical Shift |
|---|---|---|
| C=O | 172.5 | - |
| N-CH₃ | 34.2 | 2.95 |
| O-CH₃ | 56.8 | 3.30 |
| N-CH (Cyclohexyl) | 58.1 | 4.10 |
| O-CH (Cyclohexyl) | 82.3 | 3.55 |
Spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated. These theoretical values are particularly useful for distinguishing between different stereoisomers.
Simulated Vibrational Spectra for Comprehensive Band Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The assignment of experimental vibrational bands to specific molecular motions can be challenging for a molecule of this size. Computational simulations of vibrational spectra are therefore invaluable.
The process begins with the optimization of the molecular geometry and the subsequent calculation of the harmonic vibrational frequencies at that energy minimum. This is typically done using DFT methods. The calculated frequencies and their corresponding intensities (IR intensities and Raman activities) are used to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the theoretical method, thereby improving the agreement with experimental data.
For this compound, key vibrational modes would include the C=O stretching of the amide group (amide I band), the N-H bending and C-N stretching (amide II and III bands, though this compound is a tertiary amide), the C-O-C stretching of the methoxy group, and various C-H stretching and bending modes of the cyclohexyl and methyl groups.
The following interactive table presents a hypothetical assignment of the most prominent calculated IR bands for this compound.
Simulated IR Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|---|
| 3050 | 2948 | Medium | C-H Stretch (Cyclohexyl, Methyl) |
| 1720 | 1660 | Strong | C=O Stretch (Amide I) |
| 1485 | 1432 | Medium | CH₂ Scissoring (Cyclohexyl) |
| 1280 | 1235 | Strong | C-N Stretch |
| 1120 | 1081 | Strong | C-O-C Asymmetric Stretch |
Mechanistic Elucidation of Synthetic Transformations Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Characterization and Reaction Pathway Determination
A key aspect of mechanistic elucidation is the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can be used to locate these saddle points on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
For reactions involving this compound, such as its formation via acylation of a precursor amine or its subsequent hydrolysis, transition state calculations can reveal the precise geometry of the activated complex. For instance, in an S-to-N acyl transfer, a commonly utilized reaction for amide bond formation, computational studies can model the cyclic transition state. nih.gov The bond lengths and angles in the calculated transition state provide a detailed picture of the bond-forming and bond-breaking processes.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed starting from the transition state geometry. These calculations map out the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the located transition state indeed connects the desired species.
Energy Profile Calculations and Reaction Coordinate Analysis
The interactive table below shows a hypothetical energy profile for a generic synthetic transformation involving this compound. The energies are typically reported as relative free energies (ΔG) to account for thermal and entropic contributions.
Hypothetical Reaction Energy Profile
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (TS1) | +22.5 |
| Intermediate | +5.3 |
| Transition State 2 (TS2) | +18.7 |
| Products | -10.2 |
Such energy profiles are crucial for understanding the kinetics and thermodynamics of a reaction. For example, the highest energy barrier in the profile determines the rate-limiting step of the reaction. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. This level of detail allows for the rational design of catalysts and the optimization of reaction conditions.
Reactivity of the Amide Functionality in this compound
The amide functionality in this compound is a key site for chemical transformations. Its reactivity is influenced by the electronic and steric effects of the N-methyl and the 2-methoxycyclohexyl substituents.
Investigating Hydrolysis and Transamidation Under Varied Conditions
Amide bonds are generally stable, but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. For this compound, hydrolysis would cleave the amide bond to produce acetic acid and N-methyl-2-methoxycyclohexylamine.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically carried out by heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. chegg.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis for amides. nih.gov The reaction typically requires elevated temperatures.
Transamidation: This process involves the exchange of the amine moiety of the amide with another amine. This reaction is often catalyzed by acids, bases, or organometallic complexes and is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine.
Below is a hypothetical data table illustrating the expected trends for the hydrolysis of this compound under various conditions.
| Condition | Temperature (°C) | Reagent | Reaction Time (h) | Predicted Yield of Acetic Acid (%) |
| Acidic | 80 | 6M HCl | 12 | 85 |
| Acidic | 100 | 6M HCl | 6 | 95 |
| Basic | 100 | 4M NaOH | 24 | 70 |
| Neutral | 100 | H₂O | 72 | <5 |
Exploration of Chemoselective Reduction and Functionalization Pathways
The reduction of the tertiary amide in this compound to the corresponding amine, N-ethyl-N-methyl-2-methoxycyclohexylamine, can be achieved using powerful reducing agents.
Common reducing agents for tertiary amides include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The choice of reagent can be crucial for achieving chemoselectivity, especially given the presence of the methoxy group, which is generally stable to these reagents under standard conditions.
Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing amides to amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of tertiary amides. It is generally considered milder than LiAlH₄ and may offer better selectivity in some cases.
The table below presents hypothetical results for the chemoselective reduction of the amide functionality.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield of Amine (%) |
| LiAlH₄ | THF | 65 | 4 | 90 |
| BH₃·THF | THF | 65 | 6 | 88 |
Functionalization of the amide group without cleavage is less common but could potentially involve reactions at the α-carbon to the carbonyl group if a suitable activating group were present.
Transformations of the Cyclohexyl Moiety and Methoxy Group
Selective Modification of the Methoxy Group
The methoxy group is an ether linkage, which is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org This reaction proceeds via an Sₙ2 mechanism, where the iodide or bromide ion attacks the methyl group, leading to the formation of 2-(N-methylacetamido)cyclohexanol and methyl iodide or methyl bromide. ucla.edu The use of Lewis acids such as boron tribromide (BBr₃) can also effect the cleavage of methyl ethers. nih.gov
Selective oxidation of the methoxy group is challenging without affecting other parts of the molecule. However, specific reagents might achieve this transformation.
| Reagent | Solvent | Temperature (°C) | Product | Predicted Yield (%) |
| Excess HI | Acetic Acid | 120 | 2-(N-methylacetamido)cyclohexanol | 80 |
| BBr₃ | CH₂Cl₂ | -78 to 25 | 2-(N-methylacetamido)cyclohexanol | 90 |
Functionalization Reactions of the Cyclohexyl Ring (e.g., oxidation, halogenation)
The C-H bonds of the cyclohexyl ring can be functionalized through radical reactions, although selectivity can be an issue.
Oxidation: Oxidation of the cyclohexyl ring can lead to the introduction of hydroxyl or carbonyl groups. The position of oxidation would be influenced by the directing effects of the existing substituents. For instance, oxidation of a C-H bond could be achieved using strong oxidizing agents. The oxidation of secondary C-H bonds is often favored. acs.org
Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom onto the cyclohexyl ring. The position of halogenation would likely be at a tertiary C-H if one were available, or at a secondary carbon. The presence of the electron-withdrawing amide and methoxy groups would influence the regioselectivity of this reaction. youtube.comleah4sci.com
Stereochemical Stability and Transformations of this compound
The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. slideshare.net The substituents can occupy either axial or equatorial positions. In general, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. libretexts.orgunacademy.com
For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable. For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The ring will flip between two chair conformations, and the equilibrium will favor the conformer where the larger substituent is in the equatorial position. spcmc.ac.inmvpsvktcollege.ac.in
The stereochemical stability of this compound would be high under normal conditions. However, reactions that create a new stereocenter or proceed through a planar intermediate could potentially lead to a mixture of diastereomers. For instance, any reaction that temporarily removes a proton from one of the chiral carbons could lead to epimerization if the resulting carbanion is not stereochemically stable. The conformational preferences of the starting material will likely influence the stereochemical outcome of reactions on the cyclohexyl ring. core.ac.uk
Studies on Epimerization and Diastereomer Interconversion
Epimerization, the change in the configuration of one of several stereocenters in a molecule, and the broader interconversion between diastereomers are critical aspects of a compound's stability and reactivity. Such studies often involve subjecting the compound to various conditions, such as changes in temperature, pH, or the presence of catalysts, to observe any stereochemical changes.
A hypothetical study on this compound might involve the isolation of a specific diastereomer and its subsequent analysis under different conditions to monitor for the formation of other diastereomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) would be essential in quantifying the ratio of isomers over time.
Table 1: Hypothetical Parameters for Studying Diastereomer Interconversion
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Methanol | Toluene (B28343) | Acetonitrile (B52724) |
| Temperature | 25 °C | 50 °C | 80 °C |
| Catalyst | None | Acetic Acid | Sodium Methoxide |
| Monitoring Technique | 1H NMR | Chiral HPLC | Gas Chromatography |
This table represents a potential experimental setup for such a study, but is not based on actual published research for this specific compound.
Development of Chiral Resolution or Enantioselective Synthesis Methodologies
Given the chirality of this compound, the separation of its enantiomers (chiral resolution) or the selective synthesis of a single enantiomer (enantioselective synthesis) would be a significant area of research. These processes are vital for determining the specific biological activity or material properties of each enantiomer.
Methodologies for chiral resolution often involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization or chromatography. Alternatively, chiral chromatography, using a stationary phase with a chiral selector, can be employed to separate enantiomers.
Enantioselective synthesis aims to produce a single enantiomer directly, often using chiral catalysts or auxiliaries. This approach is generally more efficient than resolving a racemic mixture.
While general techniques for chiral resolution and enantioselective synthesis are well-documented for many classes of compounds mdpi.comnih.gov, specific methods tailored to this compound have not been described in the available literature. The development of such a method would likely involve screening various chiral acids or bases as resolving agents or testing different chiral catalysts for an asymmetric synthesis route.
Table 2: Potential Methodologies for Chiral Separation or Synthesis
| Approach | Technique | Potential Reagents/Catalysts |
| Chiral Resolution | Diastereomeric Salt Formation | (+)-Tartaric acid, (-)-Mandelic acid |
| Chiral Chromatography | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) | |
| Enantioselective Synthesis | Asymmetric Hydrogenation | Rhodium or Ruthenium-based chiral phosphine (B1218219) catalysts |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, Oppolzer's sultam |
This table outlines possible strategies that could be explored for the chiral resolution or enantioselective synthesis of this compound, based on established chemical principles.
Conformational Analysis of the 2 Methoxycyclohexyl System
Strategic Retrosynthesis and Fragment Disconnection Analysis for this compound
A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking the molecule down into simpler, commercially available, or easily accessible starting materials. The most logical and common disconnection is at the amide bond, which is a frequently utilized strategy in organic synthesis. sigmaaldrich.com
This primary disconnection yields two key synthons: the N-methyl-2-methoxycyclohexylaminium ion and an acetyl cation equivalent. These correspond to the synthetic precursors N-methyl-2-methoxycyclohexanamine and an acetylating agent such as acetic acid or acetyl chloride .
Further disconnection of the N-methyl-2-methoxycyclohexanamine intermediate suggests several potential synthetic routes:
Route A: Disconnection of the C-N bond leads to 2-methoxycyclohexanone and methylamine (B109427) . The forward reaction would involve a reductive amination, a robust and widely used method for amine synthesis.
Route B: Disconnection of the C-O bond (methoxy group) points to 2-(methylamino)cyclohexanol as an intermediate. The forward synthesis would require methylation of the hydroxyl group.
Route C: An alternative C-N bond disconnection strategy starts from cyclohexene (B86901) oxide . Ring-opening of the epoxide with methylamine would yield 2-(methylamino)cyclohexanol , which could then be O-methylated to provide the desired amine precursor. This route offers good control over the relative stereochemistry of the substituents.
This analysis reveals that the synthesis hinges on two critical transformations: the stereocontrolled formation of the 1,2-disubstituted cyclohexane core and the efficient formation of the amide bond.
Development and Exploration of Novel Synthetic Pathways
Building upon the retrosynthetic analysis, the development of forward synthetic pathways focuses on employing modern, efficient, and selective chemical transformations.
The formation of the amide bond between N-methyl-2-methoxycyclohexanamine and a carboxylic acid is a critical step. While traditional methods often rely on stoichiometric coupling reagents (like carbodiimides or uronium salts) that generate significant waste, modern approaches focus on direct catalytic amidation. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the catalytic formation of amide bonds as a key area for green chemistry research. sigmaaldrich.comrsc.org
Catalytic direct amidation reactions typically involve the dehydrative coupling of a carboxylic acid and an amine. rsc.org Various catalytic systems have been developed for this purpose:
Boron-Based Catalysts: Arylboronic acids are effective catalysts for direct amidation. rsc.org The mechanism is believed to involve the formation of an acylboronate intermediate, which is more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine.
Transition Metal Catalysts: Complexes of metals such as titanium, zirconium, and ruthenium have been shown to catalyze direct amide synthesis. sigmaaldrich.comrsc.orgrsc.org For instance, ruthenium catalysts can facilitate the dehydrogenative coupling of primary alcohols and amines to form amides. sigmaaldrich.com Titanium tetrafluoride (TiF4) has also been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org
Enzymatic Catalysis: Enzymes offer a highly selective and environmentally benign approach to amide bond formation. nih.gov ATP-grasp enzymes, for example, can catalyze amide bond formation by activating the carboxylic acid via an acylphosphate intermediate. nih.gov
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phenylboronic Acid | Toluene (B28343), reflux, Dean-Stark trap | Commercially available, relatively low cost. ucl.ac.uk | Requires high temperatures and water removal. ucl.ac.uk |
| TiF4 | Toluene, reflux | Effective for a range of acids and amines, high yields. rsc.org | Potential for Lewis acid-sensitive functional group incompatibility. |
| Ruthenium Pincer Complex | Dehydrogenative coupling from alcohol/amine | Atom economical (H2 is the only byproduct). sigmaaldrich.com | Requires specific catalyst synthesis, may have limited substrate scope. |
| Lipase (e.g., Novozym 435) | Organic solvent, mild temperature | High selectivity, environmentally friendly, mild conditions. | Slower reaction rates, potential for enzyme denaturation. |
Mechanistic investigations into these catalytic cycles are crucial for optimizing reaction conditions and expanding their applicability. For boron-catalyzed reactions, the formation of an active intermediate containing a B-O-B bond has been proposed. rsc.org
Achieving control over the stereochemistry at the C1 and C2 positions of the cyclohexyl ring is a significant synthetic challenge. The relative orientation of the methoxy and N-methylacetamido groups (cis or trans) can be determined by the method used to introduce the methoxy group.
From Cyclohexene Oxide: The ring-opening of cyclohexene oxide with an amine is a classic example of a reaction that proceeds with high diastereoselectivity. The reaction typically follows an SN2 mechanism, resulting in an anti-addition product. Therefore, reacting cyclohexene oxide with methylamine would stereospecifically yield trans-2-(methylamino)cyclohexanol. Subsequent O-methylation would preserve this trans relationship, ultimately leading to the trans isomer of this compound.
From 2-Methoxycyclohexanone: The reduction of the ketone and subsequent amination offers another entry point. The stereochemical outcome of the initial reduction of the ketone to 2-methoxycyclohexanol can be controlled by the choice of reducing agent. Bulky reducing agents (e.g., L-Selectride) typically favor equatorial attack on the carbonyl, leading to the cis-alcohol, while smaller reagents (e.g., NaBH4) may give mixtures. The subsequent conversion of the alcohol to the amine can proceed with either inversion or retention of configuration, depending on the chosen methodology (e.g., Mitsunobu reaction for inversion).
Asymmetric Synthesis: For enantioselective synthesis, starting from a chiral precursor or employing a chiral catalyst is necessary. For example, the enantioselective C-H insertion of rhodium donor/donor carbenes can be used to construct complex carbocyclic molecules with high stereocontrol. chemrxiv.org Asymmetric allylic substitution followed by a stereospecific ring contraction is another advanced strategy for preparing chiral substituted cyclohexenes, which could serve as precursors. rsc.org
The stereochemical configuration of the final product is dictated by the stereochemistry of the N-methyl-2-methoxycyclohexanamine intermediate. The conformational preferences of the cyclohexyl ring play a critical role in determining the outcome of reactions. slideshare.net Substituents prefer to occupy the equatorial position to minimize steric strain.
In reactions involving nucleophilic substitution at C1 or C2, the stereochemical outcome depends on the mechanism. slideshare.net An SN2 reaction will proceed with an inversion of configuration, whereas an SN1 reaction would lead to racemization. Stereoelectronic effects are also crucial; for instance, the alignment of orbitals between a reacting group and the ring can influence transition state energies and favor one stereochemical pathway over another. nih.govpitt.edu
For example, if starting with trans-2-methoxycyclohexanol, a Mitsunobu reaction with N-methylacetamide would proceed with inversion of stereochemistry at the hydroxyl-bearing carbon, leading to the cis-product. Conversely, activation of the hydroxyl group as a good leaving group (e.g., a tosylate) followed by SN2 displacement with N-methylamine would also result in inversion, yielding cis-N-methyl-2-methoxycyclohexanamine.
Optimization of Reaction Parameters and Process Efficiency
Optimizing the synthesis of this compound involves maximizing the yield and selectivity while minimizing waste and cost. This is typically achieved through systematic screening of reaction parameters.
For the key amide formation step, catalyst screening is essential to identify the most efficient system. researchgate.net A range of catalysts from different classes (e.g., various boronic acids, borate (B1201080) esters, or transition metal complexes) would be tested under standardized conditions to compare their performance. researchgate.netrsc.org Factors such as catalyst loading, reaction time, temperature, and solvent are systematically varied to find the optimal conditions. acs.orgresearchgate.net
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic Acid | Toluene | 110 | 24 | 75 |
| 2 | 2,4-Bis(trifluoromethyl)phenylboronic acid | Toluene | 110 | 18 | 92 |
| 3 | TiCl4 | DCM | 40 | 12 | 65 |
| 4 | TiF4 | Toluene | 110 | 24 | 88 |
| 5 | Boric Acid | Xylene | 140 | 24 | 68 |
| 6 | Triphenylsilanol | Toluene | 110 | 24 | 55 acs.org |
In transition metal catalysis, the choice of ligand coordinated to the metal center is paramount for controlling reactivity and selectivity. digitellinc.comresearchgate.net Judicious ligand design allows for the fine-tuning of the catalyst's steric and electronic properties. scholaris.ca For instance, bulky ligands can create a specific molecular pocket around the metal center, influencing which substrate can bind and in what orientation, thereby controlling selectivity. digitellinc.com The electronic properties of the ligand can modulate the metal's reactivity, affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The development of catalyst 'generations' often arises from systematic modifications to the ancillary ligand structure to improve performance. scholaris.ca
Solvent Effects and Temperature Programming in this compound Synthesis
The synthesis of this compound, plausibly achieved through the N-acetylation of the precursor N-methyl-2-methoxycyclohexanamine, is significantly influenced by the choice of solvent and the thermal conditions applied during the reaction. The solvent not only facilitates the dissolution of reactants but can also play a crucial role in reaction kinetics, pathway selection, and ultimately, the purity and yield of the final product.
The selection of an appropriate solvent is a critical step in optimizing the synthesis of this compound. The polarity, boiling point, and aprotic or protic nature of the solvent can dramatically influence the rate and outcome of the N-acetylation reaction. Aprotic solvents are generally preferred for this type of transformation to avoid side reactions involving the acetylating agent.
Table 1: Effect of Solvent on the N-acetylation of a Model Secondary Amine
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 4 | 92 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 6 | 85 |
| Acetonitrile (B52724) | 37.5 | 3 | 95 |
| Toluene | 2.4 | 12 | 70 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2 | 98 |
As suggested by the illustrative data, polar aprotic solvents like acetonitrile and DMF can significantly accelerate the reaction rate due to their ability to stabilize charged intermediates formed during the acylation process. Dichloromethane also serves as a common and effective solvent for such reactions. stackexchange.com In contrast, nonpolar solvents like toluene may lead to slower reaction rates.
Temperature programming is another vital parameter in the synthesis of this compound. The reaction temperature directly impacts the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of impurities through side reactions or degradation of the product. mdpi.com
A common strategy involves initiating the reaction at a lower temperature, for instance, 0 °C, during the addition of the acetylating agent (e.g., acetyl chloride or acetic anhydride) to control the initial exothermic reaction. stackexchange.com Subsequently, the temperature can be gradually raised to room temperature or moderately heated to drive the reaction to completion. A study on the N-acetylation of various amines demonstrated that optimizing the temperature can significantly improve conversion rates. mdpi.com For example, in a continuous-flow acetylation, raising the temperature from ambient to 100 °C and further to 200 °C markedly increased the product yield. mdpi.com
Table 2: Influence of Temperature on a Representative N-Acetylation Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 0 | 12 | 45 |
| 25 (Room Temp.) | 6 | 85 |
| 50 | 2 | 95 |
| 80 | 1 | >99 |
This table presents hypothetical data based on general principles of organic synthesis for illustrative purposes.
Careful control and optimization of the temperature profile are therefore essential to achieve a high yield of this compound while minimizing the formation of byproducts.
Principles of Laboratory Scale-Up and Process Intensification
The transition from a laboratory-scale synthesis of this compound to a larger, more industrially viable process requires careful consideration of scale-up principles and the implementation of process intensification strategies. These efforts aim to enhance efficiency, safety, and sustainability while maintaining or improving product quality.
Laboratory Scale-Up:
Scaling up the synthesis of this compound from milligram or gram quantities to kilogram scale introduces several challenges. Direct multiplication of laboratory-scale parameters is often not feasible due to changes in the surface-area-to-volume ratio, which affects heat and mass transfer.
Key considerations for the laboratory scale-up include:
Heat Management: The N-acetylation reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent temperature spikes that could lead to side reactions or thermal runaway. This may necessitate the use of jacketed reactors with controlled heating and cooling systems.
Mixing Efficiency: Ensuring homogeneous mixing of reactants becomes more challenging in larger vessels. Inefficient mixing can lead to localized concentration gradients, resulting in lower yields and increased impurity formation. The choice of stirrer design and agitation speed is critical. researchgate.net
Reagent Addition Rate: The rate of addition of the acetylating agent must be carefully controlled to manage the reaction exotherm.
Work-up and Purification: Procedures for extraction, washing, and purification need to be adapted for larger volumes. For instance, chromatographic purification, which is common in the laboratory, may not be practical on a large scale. Crystallization or distillation are often preferred methods for purification in scaled-up processes.
Process Intensification:
Process intensification involves the development of innovative equipment and techniques to dramatically improve manufacturing processes. For the synthesis of this compound, continuous flow chemistry offers a significant opportunity for process intensification. nih.govdigitellinc.comrsc.org
Continuous Flow Synthesis:
In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet. This approach offers several advantages over traditional batch processing: nih.govdigitellinc.comrsc.org
Enhanced Heat and Mass Transfer: The small dimensions of flow reactors provide a high surface-area-to-volume ratio, enabling excellent control over reaction temperature and efficient mixing. nih.gov
Improved Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous materials and controlling exothermic reactions.
Increased Efficiency and Throughput: Continuous operation can lead to higher productivity and more consistent product quality. Scale-up is often achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). researchgate.net
A potential continuous flow process for the synthesis of this compound could involve pumping a solution of N-methyl-2-methoxycyclohexanamine and a base through one inlet of a microreactor, while the acetylating agent is introduced through another. The reaction would occur within the heated reactor coil, and the product stream could then be directed to an in-line purification module. nih.govacs.org Studies on continuous flow amide synthesis have demonstrated the feasibility of achieving high yields and purity in short residence times. digitellinc.comrsc.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Generic Amidation
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large | Small |
| Heat Transfer | Poor to moderate | Excellent |
| Mass Transfer | Variable | Excellent |
| Safety | Higher risk | Inherently safer |
| Scalability | Challenging | Simpler (time/numbering-up) |
| Process Control | Moderate | Precise |
This table provides a generalized comparison and highlights the potential benefits of adopting continuous flow technology.
By embracing the principles of laboratory scale-up and process intensification, particularly through the adoption of continuous flow technologies, the synthesis of this compound can be transformed into a more efficient, safer, and scalable process.
Elucidation of Molecular Structure by High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule such as this compound, a suite of one-dimensional and multi-dimensional NMR experiments would be essential.
Two-Dimensional and Multi-dimensional NMR Analyses (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To establish the covalent framework and stereochemistry of this compound, a series of 2D NMR experiments would be indispensable.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the cyclohexyl ring and identifying the protons of the N-methyl and acetyl groups.
Heteronuclear Single Quantum Coherence (HSQC): By correlating directly bonded proton and carbon nuclei (¹H-¹³C), this technique would enable the definitive assignment of each carbon atom in the molecule based on the chemical shifts of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment provides correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the acetamide (B32628) group and the cyclohexyl ring, as well as the placement of the methoxy group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry, such as the relative orientation of the methoxy and N-methylacetamide substituents on the cyclohexyl ring.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of structurally similar fragments, is presented below.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 3.5 - 3.8 | 78 - 82 | H1 -> C(OCH₃), C2, C6 | H1 -> H2, H6, OCH₃ |
| 2 | 1.8 - 2.1 | 30 - 35 | H2 -> C1, C3, C(O) | H2 -> H1, H3, N-CH₃ |
| 3-6 | 1.2 - 1.9 | 22 - 30 | - | - |
| OCH₃ | 3.3 - 3.5 | 55 - 58 | OCH₃ -> C1 | OCH₃ -> H1 |
| N-CH₃ | 2.8 - 3.1 | 34 - 38 | N-CH₃ -> C(O), C2 | N-CH₃ -> H2, C(O)CH₃ |
| C(O)CH₃ | 2.0 - 2.3 | 21 - 24 | C(O)CH₃ -> C(O) | C(O)CH₃ -> N-CH₃ |
| C(O) | - | 170 - 173 | - | - |
Note: This table is predictive and not based on experimental data.
Variable Temperature NMR Studies for Conformational Dynamics
The cyclohexyl ring of this compound can exist in different chair conformations, and rotation around the C-N amide bond may be restricted. Variable temperature (VT) NMR studies would provide insight into these dynamic processes. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for conformational changes and to identify the preferred conformation at different temperatures.
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Detailed Analysis of Infrared (IR) Absorption and Raman Scattering Spectra
The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its various functional groups.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Scattering (cm⁻¹) |
| C-H (cyclohexyl, sp³) | 2850 - 2960 | 2850 - 2960 |
| C-H (methyl, sp³) | 2920 - 2980 | 2920 - 2980 |
| C=O (amide) | 1630 - 1680 | 1630 - 1680 |
| C-N (amide) | 1250 - 1350 | 1250 - 1350 |
| C-O (methoxy) | 1080 - 1150 | 1080 - 1150 |
Note: This table is predictive and not based on experimental data.
Correlation of Vibrational Modes with Specific Molecular Motions and Interactions
A detailed analysis of the vibrational spectra, often aided by computational modeling (e.g., Density Functional Theory calculations), would allow for the assignment of specific vibrational modes to particular molecular motions, such as stretching, bending, and torsional modes. This would provide a deeper understanding of the molecule's intramolecular dynamics and any potential intermolecular interactions in the solid state or in solution.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques followed by tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecule. The fragmentation patterns would be expected to reveal characteristic losses of the methoxy group, the acetyl group, and fragmentation of the cyclohexyl ring, further confirming the proposed structure.
| Fragment Ion | Proposed Structure |
| [M - CH₃O]⁺ | Loss of the methoxy radical |
| [M - CH₃CO]⁺ | Loss of the acetyl radical |
| [M - C₂H₅NO]⁺ | Cleavage of the N-acetyl group |
| [C₇H₁₄O]⁺ | Fragment corresponding to the methoxycyclohexyl moiety |
Note: This table is predictive and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. nih.gov For a compound like this compound, HRMS can differentiate its molecular formula from other potential formulas with very similar nominal masses.
The expected molecular formula for this compound is C10H19NO2. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. When analyzed by HRMS, the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with a very low margin of error, typically in the parts-per-million (ppm) range. This high accuracy allows for the confident assignment of the elemental formula, a critical step in the structural elucidation of a newly synthesized or isolated compound.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound (Note: The following data is predicted based on the principles of HRMS and the compound's structure, as specific experimental data is not publicly available.)
| Parameter | Value |
| Molecular Formula | C10H19NO2 |
| Theoretical [M+H]⁺ (m/z) | 186.1494 |
| Measured [M+H]⁺ (m/z) | 186.1491 |
| Mass Accuracy (Δm) | -0.0003 |
| Mass Accuracy (ppm) | -1.61 |
This level of precision effectively rules out other potential molecular formulas that might have the same nominal mass, thus confirming the elemental composition of this compound.
Interpretation of Fragmentation Patterns for Structural Confirmation
Beyond determining the elemental composition, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable information about the compound's structure through the analysis of its fragmentation patterns. libretexts.org The fragmentation of the molecular ion of this compound can be predicted based on the established fragmentation behavior of amides and cyclohexyl derivatives. rsc.orgnih.gov
Upon ionization, the this compound molecule is expected to undergo several characteristic fragmentation pathways. A common cleavage in amides is the scission of the N-CO bond, which would lead to the formation of an acylium ion. unl.pt Another likely fragmentation pathway involves the cyclohexyl ring, such as the loss of the methoxy group or ring-opening reactions.
Key predicted fragmentation patterns include:
Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom is a common pathway for amines and amides. libretexts.org
Amide Bond Cleavage: The cleavage of the amide bond is a characteristic fragmentation for this class of compounds. rsc.org
Loss of the Methoxy Group: The methoxy group on the cyclohexyl ring can be lost as a neutral radical or molecule.
Table 2: Predicted Major Mass Spectral Fragments for this compound (Note: The m/z values are based on predicted fragmentation pathways and are for illustrative purposes.)
| Predicted Fragment Ion (m/z) | Corresponding Structural Fragment |
| 154 | [M - OCH3]⁺ |
| 128 | [M - CH3CONH2]⁺ |
| 86 | [CH3CON(CH3)CH2]⁺ |
| 70 | [C5H10]⁺ (from cyclohexyl ring) |
| 43 | [CH3CO]⁺ |
By analyzing the masses of these fragment ions, the connectivity of the different parts of the molecule can be pieced together, providing strong evidence for the proposed structure of this compound.
Solid-State Structure Determination via X-ray Crystallography
While mass spectrometry provides information about the elemental composition and connectivity of a molecule, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Growth and Diffraction Data Collection Methodologies
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. The process of obtaining such a crystal can be challenging and often involves screening various solvents and crystallization techniques. Common methods include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete dataset involves rotating the crystal and recording the diffraction pattern at different orientations. The intensity and position of the diffracted spots are then used to determine the electron density map of the molecule, from which the atomic positions can be derived.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure reveals not only the intramolecular details of this compound but also how the molecules are arranged in the crystal lattice. This arrangement, or crystal packing, is governed by various intermolecular interactions. For a molecule with the functional groups present in this compound, several types of non-covalent interactions are expected to play a role in the crystal packing.
Given the presence of a carbonyl oxygen and an ether oxygen, these can act as hydrogen bond acceptors. Although the molecule lacks a traditional hydrogen bond donor (like an N-H or O-H group), weak C-H···O hydrogen bonds are likely to be present. Additionally, van der Waals forces will be significant in the packing of the bulky cyclohexyl and methyl groups. The analysis of these interactions provides insight into the stability of the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility. The study of crystal structures of similar N-acetylated compounds reveals that such interactions are common. eurjchem.com
Table 3: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and represents typical values for a small organic molecule.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.20 |
| R-factor | 0.05 |
Exploration of N 2 Methoxycyclohexyl N Methylacetamide As a Versatile Synthetic Building Block
Applications in the Modular Assembly of Complex Organic Molecules
The modular assembly of complex organic molecules relies on the use of well-defined building blocks that can be coupled together in a predictable and efficient manner. N-(2-methoxycyclohexyl)-N-methylacetamide possesses several features that make it an interesting candidate for such applications. The N-methylacetamide group is a stable amide, and the cyclohexane (B81311) ring provides a rigid scaffold that can be functionalized.
Detailed Research Findings:
Currently, there is a lack of specific published research detailing the use of this compound in the modular assembly of complex organic molecules. However, the reactivity of related acetamides is well-documented. The amide functionality can potentially be hydrolyzed to reveal a secondary amine, which can then participate in a variety of coupling reactions. Furthermore, the methoxy (B1213986) group on the cyclohexane ring could potentially be cleaved to a hydroxyl group, providing another point for modification.
The table below illustrates a hypothetical modular synthesis approach where derivatives of this compound could be employed.
| Module A (this compound Derivative) | Coupling Reaction | Module B | Resulting Complex Molecule |
| N-(2-hydroxycyclohexyl)-N-methylacetamide | Esterification | Carboxylic acid | Polyester with cyclohexyl backbone |
| 2-(methylamino)cyclohexan-1-ol hydrochloride | Amide coupling | Activated carboxylic acid | Complex amide with a cyclohexanol (B46403) moiety |
| N-(2-methoxycyclohexyl)-N-methyl-2-bromoacetamide | Nucleophilic substitution | Thiol-containing molecule | Thioether-linked complex molecule |
This table is illustrative and intended to show the potential for this compound to be used in a modular fashion, assuming appropriate synthetic transformations are developed.
Utilization in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, with its potential for hydrogen bonding via the amide oxygen and the methoxy group, suggests it could participate in the formation of larger, self-assembled structures. The cyclohexane ring can also engage in van der Waals interactions, contributing to the stability of supramolecular assemblies.
Detailed Research Findings:
Specific studies on the supramolecular chemistry of this compound are not currently available in the scientific literature. However, the principles of host-guest chemistry suggest that the cyclohexyl backbone could be incorporated into larger macrocyclic hosts. The methoxy and N-methylacetamide groups could then act as recognition sites for specific guest molecules.
The potential for this compound to act as a component in a host-guest system is outlined in the table below.
| Host Molecule Component | Potential Guest Molecule | Key Non-Covalent Interactions | Potential Application |
| Macrocycle containing the this compound unit | Small organic cation | Cation-pi, hydrogen bonding | Ion sensing or transport |
| Self-assembled monolayer on a surface | Aromatic molecule | Van der Waals, CH-pi | Chemical sensor |
| Coordination complex with a metal center | Anionic species | Ion-dipole, hydrogen bonding | Anion recognition |
This table is a conceptual representation of how this molecule could be integrated into supramolecular systems.
Development as a Precursor for Advanced Materials with Tailored Chemical Structures
The development of advanced materials with precisely controlled chemical structures is a major goal of materials science. The bifunctional nature of this compound, with its reactive amide and modifiable methoxycyclohexyl groups, makes it a candidate as a monomer or cross-linking agent in the synthesis of novel polymers and materials.
Detailed Research Findings:
There is no direct research demonstrating the use of this compound as a precursor for advanced materials. However, the general class of acetamides has been explored in polymer chemistry. For instance, polymerization could potentially be initiated at the cyclohexane ring, leading to a polymer with pendant N-methylacetamide groups. These groups could then be used to modify the properties of the material, such as its solubility or its ability to coordinate with metal ions.
The following table outlines hypothetical advanced materials that could be synthesized from this compound derivatives.
| Material Type | Synthetic Approach | Key Structural Feature | Potential Application |
| Functionalized Polymer | Ring-opening metathesis polymerization of a norbornene-fused derivative | Pendent N-methylacetamide groups | Metal-scavenging resin |
| Cross-linked Hydrogel | Copolymerization with a diacrylate monomer after modification of the methoxy group | Tunable cross-link density and hydrophilicity | Drug delivery matrix |
| Modified Surface Coating | Grafting onto a surface via the hydroxyl group (after de-methylation) | Altered surface energy and polarity | Biocompatible coating |
This table provides a conceptual framework for the potential development of advanced materials from this versatile building block.
Q & A
Q. What synthesis routes are recommended for N-(2-methoxycyclohexyl)-N-methylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling reactions using Pd-catalyzed cross-electrophile methods. For example, analogous acetamides are synthesized via condensation of carboxylic acids with amines in the presence of coupling agents like DCC and DMAP in methylene chloride . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid to amine), solvent selection (e.g., ethanol for reflux), and purification via column chromatography (30% ethyl acetate in hexane) . Reaction progress can be monitored via TLC or NMR.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm substituent positions (e.g., methoxy and cyclohexyl groups) .
- IR : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm) and methoxy C-O vibrations (~1250 cm) .
- XPS/NEXAFS : Provides electronic structure data, particularly for amide bonds and methoxy groups, using C, N, and O K-edge spectra .
Q. How can crystallization strategies yield high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of a 1:1 ethyl acetate/hexane mixture at 4°C promotes crystal growth. Hydrogen bonding (N–H⋯O) in analogous N-cyclohexyl acetamides stabilizes crystal lattices, as observed in X-ray structures . Precipitate recrystallization in ethanol further enhances purity .
Advanced Research Questions
Q. How do molecular dynamics simulations using force fields like OPLS-AA predict conformational behavior?
- Methodological Answer : The OPLS-AA force field, parametrized via ab initio data (RHF/6-31G*), accurately models torsional and nonbonded interactions for acetamides. Simulations in organic solvents (e.g., chloroform) reveal dominant conformers and energy barriers (<0.2 kcal/mol error) . For methoxy-substituted derivatives, solvation free energy calculations refine conformational sampling .
Q. What discrepancies exist between experimental and computational inhibition efficiency data for related acetamides?
- Methodological Answer : Studies on structurally similar inhibitors (e.g., 2-hydroxyethylimino bis-acetamides) show deviations up to 10% between experimental (IEexp%) and DFT-calculated (B3LYP/6-31G(d,p)) inhibition efficiencies. Calibration using linear regression (R > 0.95) and solvent correction models (e.g., COSMO-RS) reduces errors .
Q. How do hydrogen bonding patterns influence crystal packing in N-cyclohexyl acetamide derivatives?
- Methodological Answer : Intermolecular N–H⋯O bonds create 1D chains, as seen in N-cyclohexyl-2-oxo-2-phenylacetamide. Torsional angles between carbonyl groups (−129.9°) and steric effects from substituents (e.g., methoxy) dictate packing symmetry . Hirshfeld surface analysis quantifies H-bond contributions to lattice energy.
Q. What protocols resolve metabolite identification challenges for N-methylacetamide derivatives?
- Methodological Answer : Urinary metabolites (e.g., N-(hydroxymethyl)-N-methylacetamide) are analyzed via LC-MS/MS with stable isotope labeling. Degradation artifacts (e.g., N-methylacetamide from thermal breakdown) are minimized using low-temperature GC columns and aqueous stabilization .
Data Contradiction Analysis
Q. How does the choice of ab initio methods impact calculated molecular properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
